N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide
CAS No.: 897612-69-0
Cat. No.: VC6837444
Molecular Formula: C15H22ClN3O3S
Molecular Weight: 359.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897612-69-0 |
|---|---|
| Molecular Formula | C15H22ClN3O3S |
| Molecular Weight | 359.87 |
| IUPAC Name | N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propanamide |
| Standard InChI | InChI=1S/C15H22ClN3O3S/c1-2-15(20)17-6-11-23(21,22)19-9-7-18(8-10-19)14-5-3-4-13(16)12-14/h3-5,12H,2,6-11H2,1H3,(H,17,20) |
| Standard InChI Key | DBGYFIHGMBHUJP-UHFFFAOYSA-N |
| SMILES | CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Introduction
Chemical Structure and Nomenclature
N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is systematically named according to IUPAC conventions, reflecting its three primary structural components:
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Piperazine core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.
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3-Chlorophenyl substituent: Attached to the piperazine nitrogen at position 4, this aromatic group introduces steric bulk and electronic effects that influence receptor interactions.
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Sulfonamide-ethylpropionamide chain: A sulfonyl group bridges the piperazine nitrogen at position 1 to an ethylamine backbone, which terminates in a propionamide moiety. This chain modulates solubility and membrane permeability .
The molecular formula is , with a molecular weight of 410.9 g/mol. Key functional groups include the sulfonamide (-SONH-) and amide (-CONH-), both of which participate in hydrogen bonding and electrostatic interactions with biological targets .
Synthesis and Synthetic Strategies
The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide likely follows multi-step protocols common to piperazine sulfonamides. Based on analogous compounds, a plausible route involves:
Preparation of 4-(3-Chlorophenyl)piperazine
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N-arylation of piperazine: Reacting piperazine with 1-chloro-3-iodobenzene under Ullmann or Buchwald-Hartwig coupling conditions to introduce the 3-chlorophenyl group.
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Purification: Column chromatography or recrystallization to isolate the monosubstituted piperazine derivative.
Sulfonation of the Piperazine Derivative
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Sulfonyl chloride formation: Treating 4-(3-chlorophenyl)piperazine with chlorosulfonic acid to generate the intermediate sulfonyl chloride.
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Nucleophilic substitution: Reacting the sulfonyl chloride with ethylenediamine to form the sulfonamide linkage. Excess amine ensures monosubstitution at the sulfonyl group.
Propionamide Formation
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Acylation: Condensing the primary amine of the ethylenediamine-sulfonamide intermediate with propionic anhydride or propionyl chloride in the presence of a base (e.g., triethylamine) .
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Workup: Aqueous extraction followed by silica gel chromatography to yield the final product.
Critical Reaction Parameters:
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Temperature control (0–5°C during sulfonation to prevent di-substitution).
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Solvent selection (dichloromethane or THF for acylation).
Physical and Chemical Properties
While experimental data specific to N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide are unavailable, extrapolations from structural analogs suggest:
The sulfonamide and amide groups confer moderate polarity, balancing aqueous and lipid solubility. The 3-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
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